2-Benzothiazolesulfenamide, N-(1-methylethyl)-
Overview
Description
2-Benzothiazolesulfenamide, N-(1-methylethyl)- is an organosulfur compound with the molecular formula C10H12N2S2. It is a derivative of benzothiazole and is commonly used as a vulcanization accelerator in the rubber industry. This compound is known for its ability to enhance the cross-linking efficiency of rubber, thereby improving its mechanical properties and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolesulfenamide, N-(1-methylethyl)- typically involves the reaction of 2-mercaptobenzothiazole with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the sulfenamide bond. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Isopropylamine→2-Benzothiazolesulfenamide, N-(1-methylethyl)-
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolesulfenamide, N-(1-methylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolesulfenamide, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the sulfenamide group back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Corresponding thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-Benzothiazolesulfenamide, N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The primary mechanism of action of 2-Benzothiazolesulfenamide, N-(1-methylethyl)- involves the formation of cross-links between polymer chains in rubber. This is achieved through the generation of reactive intermediates that facilitate the formation of sulfur bridges between polymer chains. The molecular targets include the double bonds in the polymer chains, and the pathways involved are primarily radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolesulfenamide, N-tert-butyl-
- 2-Benzothiazolesulfenamide, N,N-bis(1-methylethyl)-
Uniqueness
2-Benzothiazolesulfenamide, N-(1-methylethyl)- is unique due to its specific structural configuration, which imparts distinct reactivity and efficiency as a vulcanization accelerator. Compared to its analogs, it offers a balanced combination of processing safety and performance, making it a preferred choice in the rubber industry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-7(2)12-14-10-11-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHMZNMSEVOOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NSC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065004 | |
Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-34-5 | |
Record name | N-(1-Methylethyl)-2-benzothiazolesulfenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10220-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylbenzothiazol-2-sulphenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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